

A Technical Guide to the Initial Clinical Trials of Lumateperone for Psychosis

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Executive Summary: **Lumateperone** (formerly ITI-007) is a novel second-generation antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Its unique mechanism, which involves simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission, differentiates it from other antipsychotics.[3][4] This document provides a detailed overview of the initial clinical trial program that evaluated the efficacy and safety of **lumateperone** for the treatment of acute psychosis in patients with schizophrenia. We consolidate the methodologies and quantitative outcomes of key Phase II and Phase III studies, presenting data in a structured format for scientific and research professionals.

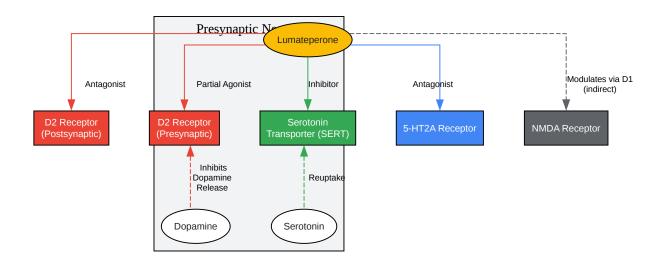
Introduction to Lumateperone

Lumateperone is a first-in-class agent designed to provide antipsychotic efficacy with a favorable safety and tolerability profile.[5][6] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, **lumateperone** offers a more complex pharmacological profile. [7] This profile is characterized by potent serotonin 5-HT2A receptor antagonism, presynaptic partial agonism and postsynaptic antagonism at dopamine D2 receptors, inhibition of the serotonin transporter (SERT), and D1 receptor-dependent modulation of glutamate.[8] This multifaceted action was hypothesized to address both positive and negative symptoms of schizophrenia while minimizing the motor, metabolic, and endocrine side effects commonly associated with other antipsychotic medications.[4][8][9]

Mechanism of Action



Lumateperone's therapeutic effects are attributed to its synergistic activity across three critical neurotransmitter systems.[3][10] At low doses, it acts as a potent 5-HT2A antagonist.[3] As the dose increases, it engages dopamine D2 receptors, acting as a presynaptic partial agonist to reduce dopamine release and a postsynaptic antagonist.[1][4] This dual action is thought to contribute to its antipsychotic effect at a relatively low D2 receptor occupancy of approximately 40%, which may explain the low incidence of extrapyramidal symptoms (EPS).[1] Furthermore, **lumateperone** inhibits serotonin reuptake, a mechanism associated with antidepressant effects, and modulates glutamatergic neurotransmission, potentially through a D1-receptormediated mechanism that enhances NMDA receptor phosphorylation.[1][4]



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Caption: Lumateperone's multifaceted signaling pathway.

Pharmacokinetics and Receptor Occupancy

Lumateperone is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1 to 2 hours and an effective half-life of 18 to 21 hours, supporting a once-daily dosing schedule.[8][11][12] Positron Emission Tomography (PET) studies in patients with stable schizophrenia provided critical insights into its central nervous system activity. A 60 mg dose of **lumateperone** (equivalent to 42 mg of the active moiety)

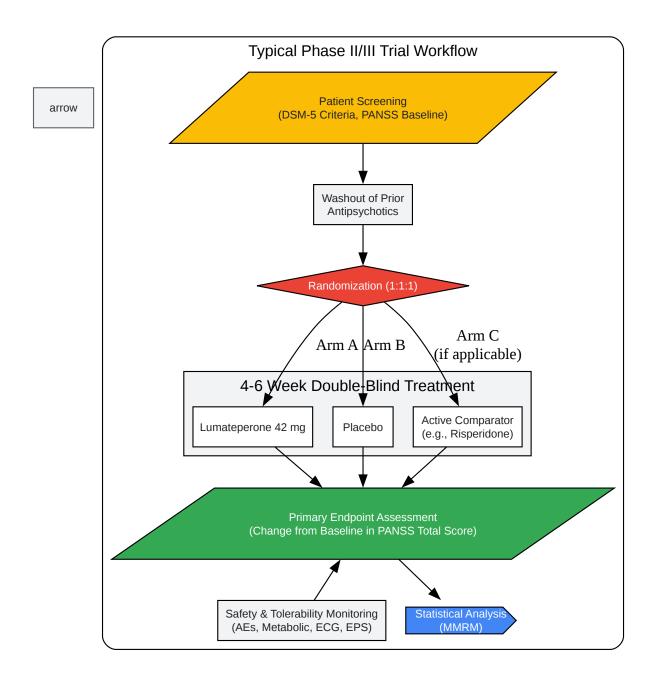


resulted in a peak mean striatal dopamine D2 receptor occupancy of 39%.[13] This moderate level of D2 occupancy is consistent with the drug's favorable profile regarding motor side effects.[1] At a 40 mg dose, the drug achieved over 80% occupancy of cortical 5-HT2A receptors and between 8% to 33% occupancy of striatal serotonin transporters.[10]

Initial Clinical Trial Program for Schizophrenia

The initial development program for **lumateperone** in schizophrenia consisted of three key placebo-controlled studies: one Phase II trial (ITI-007-005) and two pivotal Phase III trials (ITI-007-301 and ITI-007-302).[5][14] These trials were designed to evaluate the efficacy and safety of **lumateperone** in patients experiencing an acute exacerbation of psychosis.





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Caption: Generalized workflow for pivotal **lumateperone** trials.

Phase II Study (ITI-007-005 / NCT01499563)



This was the first major study to demonstrate the antipsychotic efficacy of **lumateperone**.[15]

The study was a 4-week, randomized, double-blind, placebo- and active-controlled trial involving 335 adults with an acute exacerbation of schizophrenia. Participants were randomized to receive **lumateperone** 60 mg (equivalent to 42 mg active moiety), **lumateperone** 120 mg, placebo, or risperidone 4 mg (as an active control for assay sensitivity). [13][15] The primary outcome measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.[15]

The 60 mg dose of **lumateperone** met the primary endpoint, demonstrating statistically significant superiority over placebo.[15] The 120 mg dose did not separate from placebo.[15] Secondary analyses also suggested improvements in negative and depressive symptoms with the 60 mg dose.[15]

Efficacy Outcome (Study ITI-007-005)	Lumateperone 60 mg	Risperidone 4 mg	Placebo
Baseline PANSS Total Score (Mean)	~90	~90	~90
Change from Baseline in PANSS Total Score	-13.2	-13.2	-7.4
Difference vs. Placebo (p-value)	-5.8 (p=0.017)	-5.8 (p=0.013)	N/A
Effect Size vs. Placebo	0.4	0.4	N/A
Data sourced from multiple reports referencing the Phase II study.[15][16]			

Lumateperone was well-tolerated with a safety profile comparable to placebo.[15] Compared to risperidone, both doses of **lumateperone** were associated with significantly lower levels of prolactin, fasting glucose, total cholesterol, and triglycerides.[2][15]



Key Safety Findings (Study ITI-007-005)	Lumateperone 60 mg	Risperidone 4 mg	Placebo
Discontinuation due to AEs	Low	Low	Low
Incidence of Extrapyramidal Symptoms (EPS)	Similar to Placebo	Higher than Placebo	Low
Weight Gain	Lower than Placebo	Significantly Higher	Minimal
Metabolic Changes (Glucose, Lipids)	Similar to Placebo	Significantly Higher	Minimal
Prolactin Levels	Significantly Lower	Significantly Higher	No Change
Data sourced from Correll et al. (2016) and other reviews.[2] [15]			

Phase III Program

Two pivotal Phase III studies were conducted to confirm the findings of the Phase II trial.

This study served as one of the two positive trials supporting FDA approval.[17]

This was a 4-week, randomized, double-blind, placebo-controlled inpatient trial conducted at 12 sites in the U.S.[8][17] A total of 450 patients with an acute exacerbation of schizophrenia were randomized (1:1:1) to receive **lumateperone** 42 mg, **lumateperone** 28 mg, or placebo once daily.[17] The primary endpoint was the change from baseline to Day 28 on the PANSS total score, with the Clinical Global Impression-Severity (CGI-S) score as the key secondary endpoint.[8][17]

The 42 mg dose of **lumateperone** met both its primary and key secondary endpoints, showing a statistically significant improvement in symptoms compared to placebo.[8]



Efficacy Outcomes (Study ITI-007-301)	Lumateperone 42 mg	Lumateperone 28 mg	Placebo
N (Modified Intent-to- Treat)	146	141	148
Baseline PANSS Total Score (Mean)	90.1	89.3	90.1
LSMD in PANSS Total Score vs. Placebo (Day 28)	-4.2	-2.6	N/A
95% Confidence Interval	-7.8 to -0.6	-6.2 to 1.1	N/A
Multiplicity-Adjusted p- value	0.04	0.18	N/A
Effect Size	-0.3	-0.2	N/A
LSMD in CGI-S Score vs. Placebo (Day 28)	-0.3	-0.2	N/A
Multiplicity-Adjusted p- value	0.003	0.18	N/A
Data sourced from Correll et al. (2020). LSMD = Least- Squares Mean Difference.[8]			

The safety profile was consistent with previous findings. Treatment-emergent adverse events were mostly mild to moderate, with somnolence and sedation being the most common.[4][8] There were no clinically significant differences from placebo in terms of weight gain, metabolic parameters, or extrapyramidal symptoms.[8][16]



Adverse Events ≥5% & Twice Placebo Rate (Study ITI-007-301)	Lumateperone 42 mg (n=150)	Placebo (n=150)
Somnolence/Sedation	17.6% / 12.7%	7.3% / 4.0%
Fatigue	5.3%	2.0%
Data sourced from multiple reports.[4][8]		

This second Phase III study did not meet its primary endpoint, a result attributed to a high placebo response.[5][16]

This was a 6-week, randomized, double-blind study involving 696 patients with acute schizophrenia.[5][18] Participants were assigned to **lumateperone** 60 mg (42 mg active moiety), 20 mg, risperidone 4 mg, or placebo.[18] The primary endpoint was the change from baseline in PANSS total score at Day 42.

Neither dose of **lumateperone** separated from placebo on the primary endpoint.[16] However, the magnitude of improvement from baseline in the **lumateperone** 60 mg arm was consistent with the positive results from the other two pivotal studies.[5][16] The active control, risperidone, did separate from placebo, confirming assay sensitivity.[16] Despite the lack of efficacy separation, the safety findings were robust, confirming **lumateperone**'s favorable profile. **Lumateperone** was statistically significantly better than risperidone on key safety measures, including weight gain, metabolic changes, and prolactin levels, and showed a safety profile similar to placebo.[16]



Efficacy & Safety Overview (Study ITI- 007-302)	Lumateperone 60 mg	Risperidone 4 mg	Placebo
Change from Baseline in PANSS Total Score	-14.6	-20.5	-15.1
Separation from Placebo	No	Yes	N/A
Safety Profile vs. Placebo	Similar	Worse	N/A
Safety Profile vs. Risperidone	Favorable	N/A	Favorable
Data sourced from Intra-Cellular Therapies Press Release (2016).[16]			

Conclusion

The initial clinical trials of **lumateperone** for psychosis demonstrated that the 42 mg dose is an effective treatment for adult patients with acute exacerbations of schizophrenia, as established in two of three pivotal placebo-controlled trials.[5][9] Across the program, **lumateperone** consistently displayed a safety and tolerability profile comparable to placebo, with a notable lack of the motor and metabolic side effects that are common with many other antipsychotic agents.[14][16] This unique combination of a novel mechanism of action, proven efficacy, and a favorable safety profile established **lumateperone** as a valuable therapeutic option for the management of schizophrenia.[8][9]

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